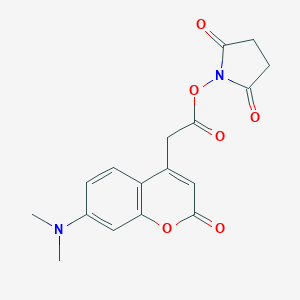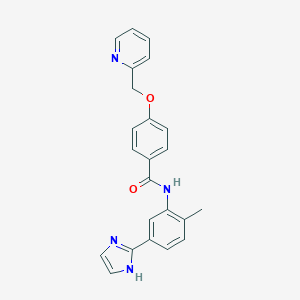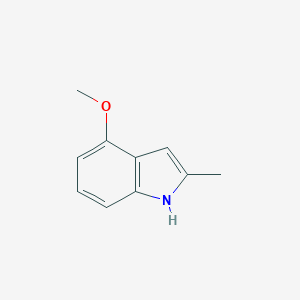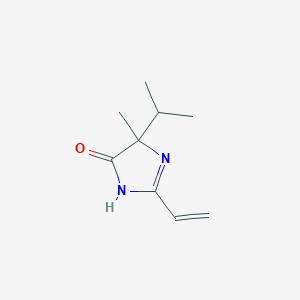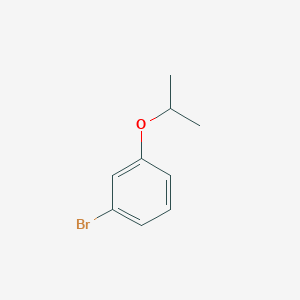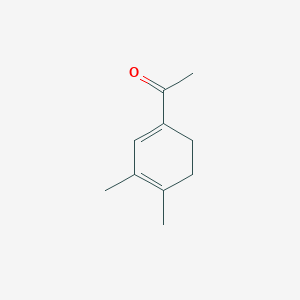
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone, also known as DMDD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMDD is a yellow liquid with a strong odor and is soluble in organic solvents.
Mecanismo De Acción
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Efectos Bioquímicos Y Fisiológicos
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been found to exhibit antioxidant, anti-inflammatory, and antitumor activities. 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone in lab experiments is its high purity and stability. 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone can be easily synthesized and purified, making it a useful tool for organic synthesis and materials science. However, one of the limitations of using 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone is its toxicity. 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the research on 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone. One potential area of research is the development of 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential area of research is the synthesis of new compounds based on 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone for use in organic synthesis and materials science. Finally, further studies are needed to investigate the potential toxic effects of 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone and to develop safe handling procedures for this compound.
Conclusion:
In conclusion, 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone can be easily synthesized and purified, making it a useful tool for organic synthesis and materials science. 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. However, proper safety precautions should be taken when handling this compound due to its toxicity. Further research is needed to investigate the potential applications of 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone in various fields and to develop safe handling procedures for this compound.
Métodos De Síntesis
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone can be synthesized through the condensation of 3,4-dimethylphenol and ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux with anhydrous ethanol as the solvent. The product is then purified by distillation under reduced pressure.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals. 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone can be used as a building block for the synthesis of various compounds, such as chiral ligands and pharmaceutical intermediates.
Propiedades
Número CAS |
139109-25-4 |
|---|---|
Nombre del producto |
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-(3,4-dimethylcyclohexa-1,3-dien-1-yl)ethanone |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h6H,4-5H2,1-3H3 |
Clave InChI |
GQPVCIHEQBRAQO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(CC1)C(=O)C)C |
SMILES canónico |
CC1=C(C=C(CC1)C(=O)C)C |
Sinónimos |
Ethanone, 1-(3,4-dimethyl-1,3-cyclohexadien-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




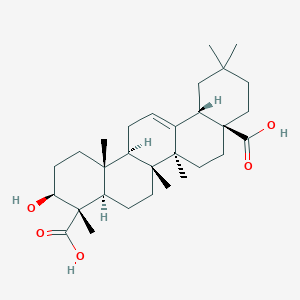

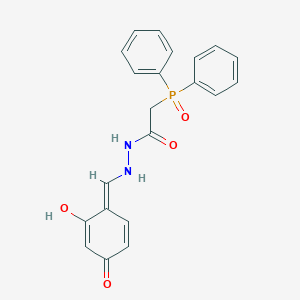
![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)

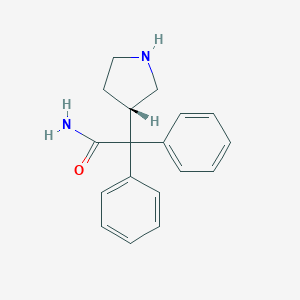
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)
